Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane
Overview
Description
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane is a bicyclic amine compound with the molecular formula C9H18N2 It is characterized by its unique structure, which includes a bicyclo[331]nonane framework with an amine group at the 3-position and a methyl group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane can be achieved through several methods. One common approach involves the reaction of a bicyclic ketone with an amine under reductive amination conditions. For example, the reaction of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride can yield the desired amine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Mechanism of Action
The mechanism of action of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, affecting signal transduction and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Exo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane: A stereoisomer with different spatial arrangement of atoms.
9-methyl-9-azabicyclo[3,3,1]nonan-3-one: A ketone derivative used as a precursor in the synthesis of the amine compound.
Granisetron: A related compound used as an antiemetic, which shares a similar bicyclic structure.
Uniqueness
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its endo configuration and amine functionality make it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
76272-56-5 |
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Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8/h7-9H,2-6,10H2,1H3/t7?,8-,9?/m0/s1 |
InChI Key |
HTZWHTQVHWHSHN-MGURRDGZSA-N |
Isomeric SMILES |
CN1[C@H]2CCCC1CC(C2)N |
SMILES |
CN1C2CCCC1CC(C2)N |
Canonical SMILES |
CN1C2CCCC1CC(C2)N |
Synonyms |
β-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane; Granisetron Impurity E (free base); |
Origin of Product |
United States |
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